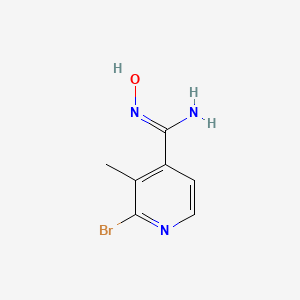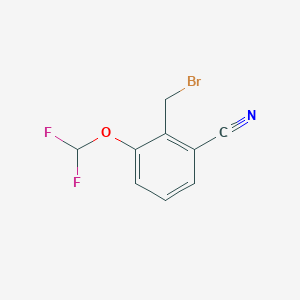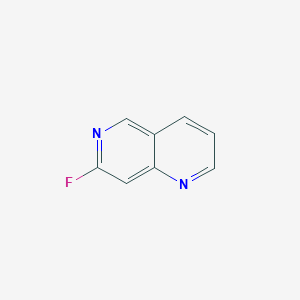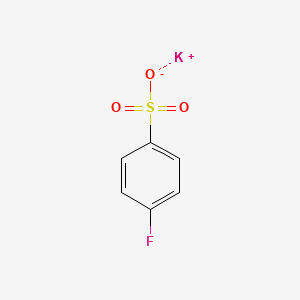
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the aminopyrimidine moiety in this compound further enhances its chemical versatility and potential biological activity.
準備方法
The synthesis of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
科学的研究の応用
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thietane derivatives and other sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Thietane derivatives, including this compound, have shown potential as antidepressant agents.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but with different substituents on the thietane ring, leading to variations in their chemical and biological properties.
3-Phenylsulfanylthietane-1,1-dioxides: . The uniqueness of this compound lies in its combination of the aminopyrimidine and thietane moieties, which provides a distinct set of chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H10N4O2S |
|---|---|
分子量 |
214.25 g/mol |
IUPAC名 |
2-N-(1,1-dioxothietan-3-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-9-7(10-2-5)11-6-3-14(12,13)4-6/h1-2,6H,3-4,8H2,(H,9,10,11) |
InChIキー |
BQXIMVPLFXFLPG-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)NC2=NC=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)




